Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
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Overview
Description
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structural features, which include a cyclopropyl group, a fluorine atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridazine ring.
Fluorination: Incorporation of the fluorine atom at the 5-position of the pyridazine ring.
Esterification: Formation of the ester functional group at the 3-position of the pyridazine ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, cyclopropylation may be carried out using cyclopropyl bromide and a base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom or other substituents on the pyridazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-cyclopropyl-5-chloropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-cyclopropyl-5-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 6-cyclopropyl-5-iodopyridazine-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZYSHGTWPWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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